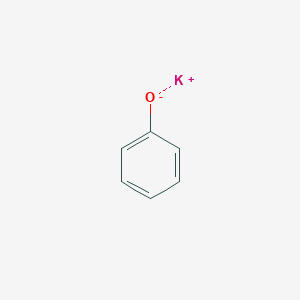

Potassium phenoxide

Vue d'ensemble

Description

Potassium phenoxide, also known as potassium phenolate, is an organic compound with the molecular formula C6H5OK. It is the potassium salt of phenol and is characterized by its white crystalline appearance. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications.

Applications De Recherche Scientifique

Potassium phenoxide has a wide range of applications in scientific research, including:

Mécanisme D'action

Target of Action

Potassium phenoxide, also known as phenolate when in its ionized form, primarily targets electrophiles . Electrophiles are species that are attracted to electrons and participate in chemical reactions by accepting an electron pair in order to bond to a nucleophile .

Mode of Action

This compound is a strong nucleophile, comparable to carbanions or tertiary amines . It is very reactive towards electrophilic aromatic substitution . This means it can donate an electron pair to an electrophile, resulting in a new bond . The phenoxide ion is particularly reactive due to the negative charge on the oxygen, which is delocalized over the aromatic ring . This delocalization of charge increases the electron density of the ring, making it more attractive to electrophiles .

Biochemical Pathways

This compound can participate in various biochemical pathways. One key pathway is the electrophilic aromatic substitution reaction . In this pathway, the phenoxide ion reacts with an electrophile, leading to the substitution of a hydrogen atom in the aromatic ring with the electrophile . This reaction is often used in the synthesis of various organic compounds .

Pharmacokinetics

The pharmacokinetics of this compound, like other compounds, would involve its absorption, distribution, metabolism, and excretion (ADME). Generally, the properties of a compound like this compound would depend on factors such as its molecular size, polarity, solubility, and stability .

Result of Action

The result of this compound’s action is the formation of new organic compounds through electrophilic aromatic substitution . For example, it can react with carbon dioxide to form salicylic acid . The specific products formed would depend on the electrophile involved in the reaction .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization of phenol to form phenoxide . Furthermore, the presence of other ions, such as sodium ions, can influence the reactivity of the phenoxide ion .

Safety and Hazards

Potassium phenoxide is a chemical that should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium phenoxide can be synthesized through the reaction of phenol with potassium hydroxide. The reaction typically involves dissolving phenol in water and adding potassium hydroxide to the solution. The mixture is then stirred at room temperature, and the water is evaporated under reduced pressure to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with potassium hydroxide in a solvent such as toluene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium phenoxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Sodium borohydride (NaBH4)

Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Various substituted phenols depending on the electrophile used

Comparaison Avec Des Composés Similaires

- Sodium phenoxide (C6H5ONa)

- Lithium phenoxide (C6H5OLi)

- Phenol (C6H5OH)

Comparison: Potassium phenoxide is similar to sodium phenoxide and lithium phenoxide in terms of its chemical structure and reactivity. this compound is often preferred in certain reactions due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates . Compared to phenol, this compound is a stronger nucleophile and is more reactive in electrophilic aromatic substitution reactions .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for Potassium phenoxide involves the reaction of phenol with potassium hydroxide in an aqueous solution. This reaction results in the formation of Potassium phenoxide and water.", "Starting Materials": [ "Phenol", "Potassium hydroxide", "Water" ], "Reaction": [ "Mix Phenol and Potassium hydroxide in an aqueous solution", "Stir the mixture until the Potassium hydroxide dissolves completely", "Heat the mixture to a temperature of around 70-80°C", "Continue stirring the mixture for about 1 hour", "Allow the mixture to cool down to room temperature", "Filter the mixture to obtain a solid residue", "Wash the solid residue with water to remove any impurities", "Dry the solid residue to obtain Potassium phenoxide" ] } | |

Numéro CAS |

100-67-4 |

Formule moléculaire |

C6H6KO |

Poids moléculaire |

133.21 g/mol |

Nom IUPAC |

potassium;phenoxide |

InChI |

InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |

Clé InChI |

RKHQZMOCQHXUBC-UHFFFAOYSA-N |

SMILES isomérique |

C1=CC=C(C=C1)[O-].[K+] |

SMILES |

C1=CC=C(C=C1)[O-].[K+] |

SMILES canonique |

C1=CC=C(C=C1)O.[K] |

| 100-67-4 | |

Origine du produit |

United States |

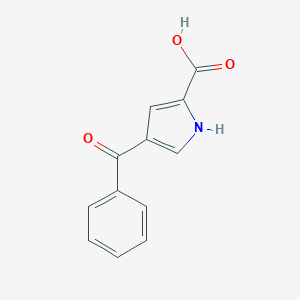

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane](/img/structure/B93083.png)

![2-[1,3-bis[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-1,3-diazinan-2-yl]-4-nitrophenol](/img/structure/B93096.png)